IPTG
Description
Historical Context and Significance of Inducible Gene Expression Systems
The ability to control gene expression is a cornerstone of modern molecular biology, allowing researchers to study gene function, produce recombinant proteins, and engineer novel biological pathways. numberanalytics.com Inducible gene expression systems are genetic switches that allow for the controlled activation or repression of a target gene in response to an external stimulus. numberanalytics.combu.edu These systems are indispensable tools for understanding the intricate networks that govern cellular processes. bu.edu
The journey to control gene expression began with the groundbreaking work of François Jacob and Jacques Monod on the lac operon in Escherichia coli (E. coli). wikipedia.org Their research, which earned them the Nobel Prize in Physiology or Medicine in 1965, elucidated the first-known mechanism of gene regulation. wikipedia.org This laid the foundation for the development of inducible systems, which have since become essential for a wide array of applications, from fundamental research to biotechnology and gene therapy. numberanalytics.comnih.govnih.gov The first successful use of a prokaryotic operon system in mammalian cells occurred in 1987, when the E. coli Lac operator-repressor system was used to turn on gene expression by adding IPTG to mouse cells. nih.gov
Evolution of the Lac Operon System for Heterologous Gene Expression
The lac operon is a classic example of an inducible system in prokaryotes. wikipedia.org It consists of a set of genes responsible for lactose (B1674315) metabolism in E. coli, which are only expressed in the presence of lactose and the absence of glucose. wikipedia.org The key components of this system are the lac repressor (LacI), the operator (lacO), the promoter, and the structural genes lacZ, lacY, and lacA. wikipedia.orgslideshare.net In the absence of an inducer, the LacI repressor binds to the operator, physically blocking RNA polymerase from transcribing the structural genes. wikipedia.orgnih.gov
The elegance and efficiency of the lac operon's regulatory mechanism were not lost on early molecular biologists. They quickly recognized its potential for controlling the expression of foreign, or heterologous, genes in E. coli. By placing a gene of interest under the control of the lac promoter and operator, its expression could be switched on at will by adding an inducer. nih.gov
This led to the development of numerous plasmid vectors and E. coli strains optimized for recombinant protein production. neb.comnih.gov For instance, the pET system, one of the most widely used expression systems, employs the strong T7 promoter under the control of the lac operator to drive high levels of target protein expression upon induction. nih.gov The evolution of the lac operon system for heterologous gene expression has been a continuous process, with researchers developing mutant lac repressors with enhanced inducibility and optimizing expression conditions for maximal protein yield. researchgate.net
Role of Isopropyl-beta-D-thiogalactopyranoside as a Gratuitous Inducer
The natural inducer of the lac operon is allolactose (B1665239), an isomer of lactose that is produced when lactose is metabolized by the enzyme β-galactosidase. astralscientific.com.aunih.gov Allolactose binds to the LacI repressor, causing a conformational change that reduces its affinity for the operator, thereby allowing transcription to proceed. biologicscorp.comresearchgate.net
While effective, the use of lactose or allolactose as an inducer in laboratory settings has a significant drawback: they are metabolized by the cell. researchgate.net This means that their concentration decreases over time, leading to a variable and potentially insufficient level of induction. researchgate.net
This is where Isopropyl-beta-D-thiogalactopyranoside (this compound) comes into play. This compound is a structural analog of allolactose, meaning it can bind to the LacI repressor and induce gene expression in the same way. wikipedia.orgbiologicscorp.com However, due to a sulfur atom in its chemical structure, this compound is a non-hydrolyzable analog, meaning it cannot be broken down by the cell's metabolic machinery. wikipedia.orgastralscientific.com.au
This key property makes this compound a "gratuitous inducer" – it induces the operon without being consumed. wikipedia.org As a result, the concentration of this compound remains constant throughout an experiment, ensuring sustained and consistent induction of the target gene. astralscientific.com.aubiologicscorp.com This stability makes this compound a more reliable and potent inducer for research applications compared to its natural counterpart. guidechem.comresearchgate.net this compound's ability to enter the cell can be independent of the lactose permease enzyme, especially at the high concentrations typically used for protein induction. wikipedia.orgberkeley.edu
Comparison of Inducers
| Feature | Allolactose | Isopropyl-beta-D-thiogalactopyranoside (this compound) |
| Type | Natural Inducer | Gratuitous Inducer |
| Metabolism | Metabolized by the cell | Not metabolized by the cell wikipedia.orgastralscientific.com.au |
| Induction Level | Variable over time | Constant and sustained astralscientific.com.aubiologicscorp.com |
| Mechanism of Action | Binds to the LacI repressor, causing a conformational change and release from the operator. biologicscorp.comresearchgate.net | Binds to the LacI repressor, causing a conformational change and release from the operator. wikipedia.orgbiologicscorp.com |
| Uptake | Primarily through lactose permease. berkeley.edu | Can enter independently of lactose permease at high concentrations. wikipedia.orgberkeley.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6+,7+,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPUYQFMNQIOC-NXRLNHOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041052 | |
| Record name | Isopropyl beta-D-1-thiogalactopyranoside | |
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Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with an odor of sulfur; [Promega MSDS] | |
| Record name | Isopropyl beta-D-thiogalactopyranoside | |
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CAS No. |
367-93-1 | |
| Record name | Isopropyl β-D-thiogalactopyranoside | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=367-93-1 | |
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| Record name | Isopropyl thiogalactoside | |
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| Record name | Isopropyl beta-D-thiogalactopyranoside | |
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| Record name | .beta.-D-Galactopyranoside, 1-methylethyl 1-thio- | |
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| Record name | Isopropyl beta-D-1-thiogalactopyranoside | |
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| Record name | Isopropyl-β-D-thiogalactopyranoside | |
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| Record name | ISOPROPYL .BETA.-D-THIOGALACTOPYRANOSIDE | |
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Mechanistic Basis of Isopropyl Beta D Thiogalactopyranoside Action
Interaction with the Lac Repressor Protein (LacI)
The primary target of IPTG within the bacterial cell is the LacI repressor protein. agscientific.com In the absence of an inducer, the LacI tetramer binds with high affinity to the lac operator DNA sequence, physically obstructing the binding of RNA polymerase and thereby preventing the transcription of downstream genes. biologicscorp.comkenyon.edu this compound functions by disrupting this repression.
Allosteric Regulation and Conformational Changes of LacI
This compound acts as an allosteric effector, binding to a site on the LacI protein that is distinct from the DNA-binding domain. astralscientific.com.aubiologicscorp.com This binding event triggers a cascade of conformational changes within the repressor protein. biologicscorp.comnih.gov The LacI protein is a tetramer, composed of two functional dimers. kenyon.eduigem.org The binding of this compound to the core domain of each monomer induces a reorientation of the N-terminal DNA-binding domains. nih.govresearchgate.net
Small-angle X-ray scattering studies have revealed that while the binding of this compound to a LacI-operator DNA complex results in only subtle conformational changes, these are significant enough to alter the protein's affinity for its target DNA. nih.govnih.gov These subtle adjustments involve shifts in the orientations of domains and sub-domains within the repressor structure. nih.govnih.gov Molecular dynamics simulations have further elucidated this process, suggesting an asymmetric and sequential pathway of conformational change that propagates from the inducer-binding pocket through the protein structure. nih.gov This allosteric communication is crucial for the repressor's function, and mutations in the inducer-binding region can impact the protein's response to this compound. nih.gov
Dissociation of the Lac Repressor from the Operator Region
The conformational changes induced by this compound binding significantly reduce the LacI repressor's affinity for the lac operator sequence. biologicscorp.comnih.gov In the presence of saturating concentrations of this compound, the affinity of the LacI repressor for its operator is reduced by approximately 1000-fold. nih.gov This dramatic decrease in binding affinity leads to the dissociation of the repressor from the operator DNA. astralscientific.com.aubiologicscorp.com Once the repressor is no longer bound, the operator region becomes accessible to RNA polymerase. igem.org The dissociation of the this compound-repressor complex is a rapid process, with a dissociation time in the range of 0.8-1 second. harvard.edu
| Parameter | Value | Reference |
| Reduction in LacI affinity for operator with this compound | ~1000-fold | nih.gov |
| Dissociation time of this compound from repressor | 0.8-1 sec | harvard.edu |
Transcriptional Activation of Lac Operon-Regulated Genes
With the LacI repressor removed from the operator, the promoter is now free for transcription to be initiated by RNA polymerase. quora.combiologicscorp.com This allows for the expression of the genes under the control of the lac operon, which in a laboratory setting are often genes of interest that have been cloned into an expression vector. stackexchange.combiologicscorp.com The level of gene expression is correlated with the intracellular concentration of this compound. nih.gov This allows for a tunable level of protein production, which can be modulated by varying the concentration of this compound in the culture medium. astralscientific.com.au
Non-Metabolizable Nature of Isopropyl-beta-D-thiogalactopyranoside and its Implications for Stable Induction
A key feature of this compound that makes it a highly effective inducer in laboratory settings is its non-metabolizable nature. agscientific.combiologicscorp.com Unlike allolactose (B1665239), which is a substrate for and is hydrolyzed by β-galactosidase, this compound is not broken down by the cell. astralscientific.com.aupearson.com The sulfur atom in its chemical structure creates a non-hydrolyzable bond. astralscientific.com.aubiologicscorp.com
This resistance to metabolic degradation ensures that the intracellular concentration of this compound remains relatively constant over the course of an experiment. astralscientific.com.aubiologicscorp.com This stability provides a sustained and consistent level of induction, which is advantageous for achieving high levels of recombinant protein expression. biologicscorp.com In contrast, the concentration of natural inducers like allolactose would decrease as they are metabolized, leading to a decline in the induction of the operon.
Isopropyl-beta-D-thiogalactopyranoside Transport Dynamics in Bacterial Cells
The entry of this compound into the bacterial cell is a critical step for its function as an inducer. The primary route of uptake is through the lactose (B1674315) permease (LacY), a membrane transport protein encoded by the lacY gene, one of the structural genes of the lac operon itself. nih.govsigmaaldrich.cn
Role of LacY Permease in Isopropyl-beta-D-thiogalactopyranoside Uptake
At lower concentrations, this compound is actively transported into the cell by the LacY permease. nih.govberkeley.edu Studies comparing wild-type strains with lacY mutant strains have demonstrated the crucial role of this permease in this compound uptake. nih.govresearchgate.net In the presence of a functional LacY permease, this compound can be accumulated in the cytoplasm at higher concentrations than in the surrounding medium. nih.govresearchgate.net However, at the higher concentrations typically used for inducing protein expression, this compound can also enter the cell independently of the LacY permease, likely through diffusion. nih.govwikipedia.orgrsc.org This dual-entry mechanism ensures effective induction across a range of this compound concentrations.
| Transport Mechanism | This compound Concentration | Key Characteristics |
| Active Transport | Low | Mediated by LacY permease; allows for accumulation against a concentration gradient. nih.govnih.govberkeley.eduresearchgate.net |
| Diffusion | High | Independent of LacY permease; becomes significant at concentrations typically used for protein induction. nih.govwikipedia.orgrsc.org |
Concentration-Dependent Transport Mechanisms
The entry of Isopropyl-β-D-thiogalactopyranoside (this compound) into bacterial cells, predominantly Escherichia coli, is a critical first step for the induction of the lac operon. This process is not static; it is dynamically influenced by the extracellular concentration of this compound, relying on different transport kinetics and mechanisms. The primary protein responsible for this compound uptake is lactose permease, encoded by the lacY gene.
At lower external concentrations, typically in the micromolar (µM) range, the high-affinity lactose permease (LacY) actively transports this compound across the inner cell membrane. This active transport is an energy-dependent process, utilizing the cell's proton motive force to pump this compound into the cytoplasm against a concentration gradient. This efficient system ensures that even small amounts of the inducer in the environment can be effectively scavenged and concentrated within the cell to initiate gene expression.
However, as the extracellular concentration of this compound increases to the millimolar (mM) range, the kinetics of uptake change. The LacY permease, like any enzyme or transporter, can become saturated. At these saturating concentrations, the rate of active transport reaches its maximum velocity (Vmax). While LacY-mediated transport continues to be the main route of entry, the contribution of passive diffusion across the cell membrane, though generally minor, may become more relevant. The efficiency of transport via LacY is significantly higher than that of other galactosides like thiomethylgalactoside (TMG).
The following table summarizes the key aspects of this compound transport at different concentration ranges.
Table 1: this compound Transport Mechanisms by Concentration| Concentration Range | Primary Transport Mechanism | Key Characteristics |
|---|---|---|
| Low (Micromolar, µM) | Active Transport via Lactose Permease (LacY) | High-affinity uptake, energy-dependent (proton motive force), concentrates this compound against a gradient. |
| High (Millimolar, mM) | Saturated Active Transport (LacY) & Minor Passive Diffusion | LacY transporters operate at maximum velocity (Vmax). Passive diffusion may contribute minimally to uptake. |
Influence of Lac Operon Accessory Genes on Isopropyl-beta-D-thiogalactopyranoside Induction
Impact of LacA (Thiogalactoside Transacetylase) Activity
The lacA gene, the final structural gene of the lac operon, encodes the enzyme thiogalactoside transacetylase (LacA). This enzyme's role is distinct from the direct regulation of transcription. LacA mediates the transfer of an acetyl group from acetyl-CoA to the 6-hydroxyl group of thiogalactosides, including this compound.
The acetylation of this compound by LacA has a significant consequence: it renders the this compound molecule incapable of binding to the Lac repressor (LacI). Therefore, acetylated this compound cannot function as an inducer. This enzymatic modification effectively removes active this compound from the intracellular pool, thereby influencing the dynamics of induction.
While the precise physiological purpose of LacA has been a subject of investigation, a primary hypothesis is that it serves as a detoxification mechanism. By acetylating non-metabolizable and potentially toxic galactosides that may be transported into the cell by the promiscuous LacY permease, LacA prevents their harmful accumulation. The resulting acetylated sugars are then believed to be expelled from the cell.
The following table outlines the research findings regarding the function of LacA.
Table 2: Research Findings on LacA Activity| Finding | Description | Implication for this compound Induction |
|---|---|---|
| Enzymatic Function | LacA transfers an acetyl group from Acetyl-CoA to the 6-hydroxyl position of this compound. | The modification creates acetylated this compound, which is an inactive form of the inducer. |
| Binding Inactivation | Acetylated this compound is unable to bind to the Lac repressor protein (LacI). | The pool of active intracellular this compound available for induction is effectively reduced. |
| Detoxification Role | The acetylation process is considered a detoxification pathway to prevent the buildup of non-metabolizable galactosides. | LacA activity modulates the concentration and persistence of the active inducer, fine-tuning the induction response. |
Optimization Strategies for Isopropyl Beta D Thiogalactopyranoside Induction
Critical Parameters for Maximizing Recombinant Protein Yield and Solubility
Achieving high-level expression of a target protein is often the primary goal, but ensuring the protein is correctly folded and soluble is equally important for its functionality and subsequent purification. The following subsections detail the critical parameters that must be fine-tuned for successful recombinant protein production.
Isopropyl-beta-D-thiogalactopyranoside Concentration Optimization
The concentration of IPTG used to induce gene expression is a critical factor that can significantly impact both the quantity and quality of the recombinant protein produced. While a high concentration of this compound can lead to robust induction, it may also trigger a strong metabolic response in the host cell, potentially leading to protein misfolding and aggregation. researchgate.net Therefore, optimizing the this compound concentration is a crucial step in developing an efficient protein expression protocol.
The optimal this compound concentration is not a one-size-fits-all parameter and is highly dependent on the specific protein being expressed, the expression vector, and the host strain. researchgate.netresearchgate.net Generally, this compound concentrations in the range of 0.1 to 1.0 mM are used for protein expression induction. biologicscorp.combitesizebio.com However, research has shown that for many proteins, optimal expression is achieved at concentrations significantly lower than the commonly used 1 mM. nih.gov
For instance, studies have demonstrated that reducing the this compound concentration can lead to slower protein accumulation, which in turn can enhance protein solubility. researchgate.net In one study, it was found that an this compound concentration of 0.05 mM was sufficient to induce high-level expression of a specific Nef protein. figshare.com Another investigation revealed that the optimal this compound concentration for their system was between 0.05 and 0.1 mM across various temperatures, which is 10 to 20 times lower than conventional recommendations. nih.gov This suggests that a titration of this compound concentrations, starting from as low as 0.05 mM and going up to 1.0 mM or higher, is a necessary step to empirically determine the ideal concentration for a particular target protein. researchgate.netresearchgate.net
The choice of expression plasmid also influences the required this compound concentration. For example, for the pGEX vector system, a concentration of 0.2 mM is often recommended, but for unstable proteins, a lower concentration of 0.05 mM might be more effective. researchgate.net Conversely, for pQE vectors, 1 mM is the standard recommendation, though lower concentrations have also been shown to work well. researchgate.net
Table 1: Recommended this compound Concentration Ranges for Different Expression Systems
| Expression System | Recommended this compound Concentration (mM) | Notes |
| General Use | 0.1 - 1.0 | A wide range that often requires optimization. biologicscorp.combitesizebio.com |
| pGEX vectors | 0.05 - 0.2 | Lower concentrations may be beneficial for unstable proteins. researchgate.net |
| pQE vectors | 0.2 - 1.0 | Standard recommendation is 1 mM, but lower can be effective. researchgate.net |
| High-level expression | 0.5 - 2.0 | May be necessary for some proteins, but risk of insolubility increases. researchgate.net |
| Optimized for solubility | 0.05 - 0.1 | Slower induction can improve proper folding. researchgate.netnih.govfigshare.com |
This interactive table allows you to explore the different recommended starting points for this compound concentration based on the expression system.
While the goal of using this compound is to induce the expression of a foreign protein, high concentrations of the inducer can have detrimental effects on the host E. coli cells. researchgate.net This phenomenon is often referred to as "metabolic burden" or "this compound toxicity." The overexpression of a recombinant protein consumes significant cellular resources, including amino acids and energy in the form of ATP, diverting them from essential cellular processes like growth and maintenance. researchgate.net
High this compound concentrations can lead to a rapid and high-level expression of the target protein, which can overwhelm the cell's protein folding machinery. researchgate.net This often results in the misfolding and aggregation of the recombinant protein into insoluble inclusion bodies. researchgate.net Furthermore, some studies suggest that this compound itself, at high concentrations, can have a toxic effect on E. coli, leading to reduced growth rates and even cell death. researchgate.netnih.gov
Research has shown that this compound induction can negatively affect the growth and viability of planktonic E. coli cultures. nih.gov In some cases, a high concentration of this compound can lead to a decrease in the post-induction optical density (OD600) of the culture, indicating a reduction in cell growth and, consequently, lower protein yields. researchgate.net This negative synergistic effect can be exacerbated when the host cell is already under stress from expressing a toxic protein or carrying multiple plasmids. nih.gov
Given the potential negative impacts of high this compound concentrations, several strategies can be employed to mitigate the metabolic burden on the host cells. A primary approach is to use the lowest effective concentration of this compound, as determined through optimization experiments. nih.gov This helps to reduce the stress on the cell's resources and protein folding machinery. researchgate.net
Furthermore, the use of alternative inducers, such as lactose (B1674315), has been explored. nih.gov Lactose, the natural inducer of the lac operon, is generally less harsh on the cells compared to the non-metabolizable this compound. researchgate.net Studies have shown that induction with lactose can significantly reduce the physiological stress on the host cells without compromising protein yield. nih.gov
Induction Duration and Timing (Cell Density at Induction)
The timing of induction, specifically the cell density at which this compound is added, is another critical parameter that influences recombinant protein expression. bitesizebio.com The growth phase of the bacterial culture at the point of induction plays a significant role in the final protein yield and solubility.
Induction is typically performed when the cell culture reaches the mid-logarithmic growth phase, often measured as an optical density at 600 nm (OD600) between 0.6 and 0.8. researchgate.netiit.edu At this stage, the cells are metabolically active and have sufficient resources to dedicate to protein synthesis. researchgate.net However, the optimal OD600 for induction can vary depending on the protein and expression system. researchgate.net Some protocols suggest inducing at an earlier log phase (OD600 of 0.2-0.4) or a later log phase (OD600 of 0.8-1.0). bitesizebio.com For some systems, induction in the early stationary phase of growth (OD600 ~6-7) has been shown to increase production. researchgate.net
The duration of induction post-IPTG addition is also a key variable. iit.edu The optimal induction time can range from a few hours to overnight. researchgate.netreddit.com Shorter induction times (e.g., 2-4 hours) at higher temperatures are common, while longer induction periods (e.g., 16-18 hours) at lower temperatures are often used to improve protein solubility. researchgate.net It is often beneficial to perform a time-course experiment, taking samples at various time points after induction to determine the optimal duration for maximizing the yield of the target protein. qiagen.com
Table 2: General Guidelines for Induction Timing and Duration
| Parameter | Typical Range | Considerations |
| Cell Density (OD600) at Induction | 0.6 - 1.0 | Can be optimized for specific proteins; some systems benefit from higher densities. researchgate.netbitesizebio.comiit.edu |
| Induction Duration (at 37°C) | 2 - 5 hours | Shorter times for potentially toxic proteins. biologicscorp.comresearchgate.net |
| Induction Duration (at lower temps) | 6 - 24 hours | Longer times often improve solubility. reddit.comresearchgate.netneb.com |
This interactive table provides a summary of common starting points for induction timing and duration, which should be optimized for each specific protein expression experiment.
Cultivation Temperature during Induction
The temperature at which the culture is maintained after the addition of this compound is a crucial factor that profoundly affects protein folding and solubility. neb.com While E. coli grows optimally at 37°C, this temperature can sometimes lead to the rapid production of recombinant proteins, overwhelming the cellular folding machinery and resulting in the formation of insoluble inclusion bodies. nih.gov
Lowering the cultivation temperature during induction is a widely used strategy to improve the solubility of recombinant proteins. researchgate.netneb.com Reducing the temperature slows down the rate of protein synthesis, allowing more time for the newly synthesized polypeptide chains to fold correctly. researchgate.net Common induction temperatures range from 15°C to 30°C. researchgate.net For example, a study optimizing the expression of a leptospiral protein found that reducing the post-induction temperature to 28°C was beneficial. nih.gov Another study showed that while expression was similar at 30°C and 22°C, it was lower at 18°C. figshare.com
The optimal induction temperature is protein-specific and often needs to be determined empirically. neb.com A common approach is to test a range of temperatures (e.g., 18°C, 25°C, 30°C, and 37°C) in parallel to identify the condition that yields the highest amount of soluble protein. researchgate.net It has also been observed that the optimal this compound concentration can be temperature-dependent, with lower concentrations being more effective at higher temperatures. nih.gov This highlights the importance of co-optimizing both this compound concentration and induction temperature.
Host Strain Engineering for Enhanced Isopropyl-beta-D-thiogalactopyranoside Responsiveness and Protein Quality
The genetic background of the Escherichia coli host strain is a critical determinant in the success of recombinant protein production using Isopropyl-beta-D-thiogalactopyranoside (this compound)-inducible systems. Standard strains can suffer from issues such as basal expression, inducer-related metabolic burden, and inconsistent induction across a cell population. To overcome these limitations, various host strains have been engineered to improve the precision and efficiency of this compound induction and to enhance the quality of the expressed protein. These modifications primarily target components of the lactose operon and the regulation of T7 RNA polymerase.
LacY and LacZ Deletion Strains (e.g., Escherichia coli Tuner (DE3))
A key strategy to refine this compound-mediated induction involves the modification of genes within the lac operon, specifically lacY and lacZ. The lacY gene encodes lactose permease, a transmembrane protein responsible for transporting lactose and its analogs, including this compound, into the cell. The lacZ gene encodes β-galactosidase, the enzyme that hydrolyzes lactose. In the context of this compound induction, this enzyme is not necessary as this compound is not metabolizable by the cell. youtube.com
Strains such as the Tuner (DE3) series are engineered as lacZY deletion mutants of the popular BL21(DE3) strain. merckmillipore.commerckmillipore.com The deletion of lacY is particularly significant. While lactose permease is crucial for the transport of this compound at low concentrations, at the higher concentrations typically used for protein induction, this compound can enter the cell independently of the permease. bioscience.co.uknih.gov The absence of the permease in lacY mutants ensures that this compound uptake is no longer an active transport process but relies on diffusion, leading to a more uniform entry of the inducer across all cells in a population. merckmillipore.com This eliminates the cell-to-cell variability in induction levels often seen in wild-type strains, resulting in a homogenous, concentration-dependent response to this compound. merckmillipore.com
This "tunable" characteristic allows for precise control over the level of protein expression by simply adjusting the this compound concentration. merckmillipore.com Lowering the inducer concentration can lead to reduced expression levels, a strategy that is often beneficial for enhancing the solubility and proper folding of difficult-to-express or toxic proteins. merckmillipore.com The deletion of lacZ alongside lacY primarily serves to streamline the cell's metabolic resources, preventing any potential, albeit futile, enzymatic activity on other compounds and ensuring the strain's genetic stability.
A study on the E. coli Tuner(DE3) strain, a lacY deletion mutant, highlighted the impact of this compound concentration on protein expression at different temperatures. Optimal inducer concentrations were found to be between 0.05 and 0.1 mM this compound, which is significantly lower than concentrations used in conventional protocols. nih.gov This demonstrates the heightened sensitivity and dose-dependent response of such engineered strains.
Table 1: Impact of lacY Deletion on this compound Induction Characteristics
| Feature | Standard BL21(DE3) (Wild-type lacY) | Tuner(DE3) (lacY Deletion Mutant) | Reference |
|---|---|---|---|
| This compound Transport | Active transport via LacY permease, especially at low concentrations. | Diffusion-based, independent of permease. | merckmillipore.combioscience.co.uknih.gov |
| Induction Homogeneity | Heterogeneous; induction levels can vary across the cell population. | Homogeneous; uniform entry of this compound leads to consistent induction in all cells. | merckmillipore.com |
| Expression Control | Less precise, often "all-or-none" at standard concentrations. | "Tunable"; expression level is directly dependent on this compound concentration. | merckmillipore.comnih.gov |
| Optimal this compound Range | Typically 0.4 - 1 mM. | Can be optimized at much lower concentrations (e.g., 0.05 - 0.1 mM). | nih.gov |
| Utility | General purpose protein expression. | Expression of toxic proteins; optimization of protein solubility and activity. | merckmillipore.com |
Modified T7 Lysozyme (B549824) Expression Systems
The T7 expression system, where the target gene is placed under the control of a T7 promoter, is renowned for its high levels of protein production. In DE3 lysogens, the T7 RNA polymerase required for this transcription is itself under the control of an this compound-inducible lac promoter. A common issue with this system is "leaky" or basal expression of the T7 RNA polymerase even in the absence of this compound, which can lead to premature production of the target protein. nih.gov This is particularly problematic if the target protein is toxic to the host cell.
To counteract this, modified expression systems have been developed that incorporate the gene for T7 lysozyme. T7 lysozyme is a natural inhibitor of T7 RNA polymerase. nih.govigem.org By binding to the polymerase, it reduces its transcriptional activity, thereby suppressing basal expression from the T7 promoter before induction. nih.govnih.gov Upon addition of this compound, the newly synthesized T7 RNA polymerase molecules titrate out the limited supply of T7 lysozyme, allowing for robust transcription of the target gene.
Several variations of this control mechanism exist:
pLysS and pLysE Plasmids: These are plasmids that constitutively express T7 lysozyme. Strains harboring these plasmids, such as BL21(DE3)pLysS, exhibit tighter control over basal expression. The pLysE plasmid produces higher levels of T7 lysozyme than pLysS, offering even stricter repression, which is suitable for highly toxic proteins, though it might lead to lower final yields upon induction. igem.org
Integrated Lysozyme Cassettes: Some advanced systems feature the T7 lysozyme gene integrated directly into the expression vector. nih.gov In one such system, the expression of T7 lysozyme itself is cleverly down-regulated by antisense RNA upon induction, which overcomes the inhibitory effect and allows for a high factor of induction while maintaining very low background expression. nih.gov
These modifications provide a more robust and tightly regulated expression system, expanding the range of proteins that can be successfully produced in E. coli.
Table 2: Comparison of T7 Lysozyme-Based Expression Systems
| System | Mechanism of Lysozyme Expression | Level of Basal Expression Control | Key Advantage | Reference |
|---|---|---|---|---|
| Standard BL21(DE3) | None | Standard (can be leaky) | High potential expression levels. | nih.gov |
| BL21(DE3)pLysS | Low-level constitutive expression from a separate plasmid. | Reduced ("tighter") | Good for moderately toxic proteins; helps stabilize expression plasmids. | igem.org |
| BL21(DE3)pLysE | High-level constitutive expression from a separate plasmid. | Strongly reduced | Ideal for highly toxic proteins, providing maximum repression. | igem.org |
| Integrated Vector Control (e.g., p-rep) | Integrated into the expression vector; may be regulated by antisense RNA post-induction. | Very strongly reduced | Low background, high induction factor, and unaffected growth of non-induced cells. | nih.gov |
Advanced Induction Methodologies
Beyond the conventional approach of adding a fixed concentration of this compound at a specific cell density, more sophisticated methodologies have been developed to automate and optimize the induction process. These advanced techniques aim to improve process efficiency, increase protein yields, and enhance product quality by integrating induction with real-time monitoring of culture metabolism or by using specially formulated media.
Autoinduction Systems with Isopropyl-beta-D-thiogalactopyranoside Integration
Autoinduction is a method that eliminates the need for monitoring cell growth and adding an inducer manually. merckmillipore.com Standard autoinduction media are based on the principle of diauxic growth, containing a mixture of carbon sources, typically glucose, glycerol, and lactose. youtube.comgoogle.com Cells first consume glucose, which represses the lac operon. Once the glucose is depleted, the cells switch to metabolizing lactose, which acts as a natural inducer for the lac promoter, thereby triggering the expression of the target protein. youtube.com
While most autoinduction systems rely on lactose, this compound can also be integrated into such a system. This is possible because, at low concentrations, this compound uptake is dependent on the lactose permease (lacY), whose expression is repressed by glucose. bioscience.co.uk Therefore, in a medium containing glucose and a low concentration of this compound, induction is automatically initiated only after the glucose has been consumed.
This this compound-based autoinduction offers several advantages:
No Metabolic Byproducts: this compound is not metabolized, so unlike lactose, it does not lead to the formation of acidic byproducts that can inhibit growth. bioscience.co.uk
Simplicity and High Yield: The method combines the hands-off convenience of autoinduction with the ability to achieve high cell densities and protein yields, often exceeding those of standard LB cultures. bioscience.co.uk
Table 3: Comparison of Conventional this compound Induction and Autoinduction
| Parameter | Conventional this compound Induction | Autoinduction (with Lactose or this compound) | Reference |
|---|---|---|---|
| Process Monitoring | Requires manual monitoring of cell density (OD600) to time induction. | No monitoring required; induction is automatic. | youtube.commerckmillipore.com |
| Inducer Addition | Manual addition of this compound at mid-log phase. | Inducer is present in the medium from the start of cultivation. | merckmillipore.combioscience.co.uk |
| Induction Principle | Direct derepression of the lac repressor by this compound. | Metabolically controlled induction following depletion of glucose. | youtube.combioscience.co.uk |
| Culture Medium | Typically complex (e.g., LB) or defined media. | Specially formulated media containing multiple carbon sources (e.g., glucose, glycerol, lactose/IPTG). | merckmillipore.comgoogle.com |
| Convenience | Labor-intensive, especially for multiple cultures. | Highly convenient, ideal for high-throughput screening. | merckmillipore.com |
Automated Dissolved Oxygen (DO)-Based Smart Feeding for Isopropyl-beta-D-thiogalactopyranoside Induction
In high-density fermentations, the availability of dissolved oxygen (DO) is a critical parameter that directly reflects the metabolic activity and growth rate of the culture. As cells grow and respire, the DO level in the medium decreases. This predictable behavior can be harnessed to automate the induction process with high precision.
Automated DO-based "Smart Feeding" is an advanced strategy where a DO sensor continuously monitors the culture. scientificbio.com A pre-set DO threshold is used as a metabolic marker to trigger the automated addition of this compound via a liquid injection system. This approach allows for induction to occur at a precise and reproducible metabolic state, rather than being based on a less direct measure like optical density. scientificbio.com
A study optimizing the expression of an mCherry-tagged protein demonstrated the efficacy of this method. scientificbio.com By testing various DO thresholds (160, 145, and 130 mbar) and this compound concentrations, researchers could finely tune the induction process. The findings indicated that an this compound concentration as low as 0.05 mM was sufficient for high-level protein expression when induction was triggered at the optimal DO level. scientificbio.com This method enables a balance between achieving high biomass and maximizing protein yield per cell, offering a robust and scalable strategy for optimizing recombinant protein production in bioreactors. scientificbio.com
Table 4: Research Findings on DO-Based Smart Feeding for mCherry Expression
| Induction Strategy | This compound Concentration (mM) | DO Trigger Threshold (mbar) | Outcome | Reference |
|---|---|---|---|---|
| Smart Feeding | < 0.05 | - | Ineffective for high protein expression. | scientificbio.com |
| Smart Feeding | 0.05 | 160 | Identified as the most balanced condition for high protein yield without compromising biomass. | scientificbio.com |
| Smart Feeding | Varied | 160 (Early) | Maintained high protein production rates. | scientificbio.com |
| Smart Feeding | Varied | 130 (Late) | Allowed for greater biomass accumulation before induction. | scientificbio.com |
| Conventional (OD-based) | 0.05 - 1.0 | N/A (Triggered at OD600 ≈ 0.65) | Demonstrated a trade-off between this compound concentration and biomass yield. | scientificbio.com |
Advanced Research Avenues and Future Directions for Isopropyl Beta D Thiogalactopyranoside
Isopropyl-beta-D-thiogalactopyranoside in Synthetic Biology and Genetic Circuit Engineering
The precise and tunable nature of the IPTG-inducible system has positioned it as a critical component in the engineering of complex biological circuits. These circuits are designed to perform logical operations within living cells, paving the way for programmable cellular behavior.
This compound is a key input signal in the construction of synthetic genetic switches and regulatory networks. These systems are engineered to control gene expression in response to specific molecular cues, much like electronic circuits process information. A fundamental example is the creation of layered logic gates within single cells. Researchers have successfully built transcriptional AND gates where the output is only triggered in the presence of multiple inputs, one of which is often this compound. nih.gov For instance, a 3-input AND gate can be designed to produce a fluorescent output only when arabinose, anhydrotetracycline (B590944) (aTc), and this compound are all present. nih.gov This is achieved by layering genetic components where the output of one gate serves as the input for the next. nih.gov Such gates can be combined to form more complex programs, like a 4-input AND gate, demonstrating the potential for building intricate regulatory networks within a single cell. nih.gov These networks rely on the specific interaction between an inducer like this compound and its corresponding repressor to control the transcription of downstream genes, forming the basis of binary (on/off) or even more complex, tunable responses.
To enhance the spatiotemporal control of gene expression, researchers have developed light-responsive systems using "photocaged" this compound. In this approach, the this compound molecule is chemically modified with a photolabile protecting group, rendering it inactive. rsc.orgnih.gov This "caged" this compound can be introduced to a cell culture without triggering gene expression. rsc.orgnih.gov Upon exposure to a specific wavelength of light, typically UV-A, the protecting group is cleaved, releasing the active this compound molecule which can then bind to the LacI repressor and induce gene expression. rsc.orgnih.gov This method offers precise control over when and where gene expression is activated. rsc.orgfrontiersin.org
Different photocaged derivatives of this compound have been synthesized to optimize properties such as water solubility and efficiency in various bacterial species, including Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Bacillus subtilis. nih.govfrontiersin.org For example, 6-nitropiperonyl-caged this compound (NP-cthis compound) has been a well-established optochemical tool. frontiersin.org The amount of released this compound can be finely tuned by controlling the duration and intensity of the light exposure, allowing for gradual and homogeneous induction of gene expression at the single-cell level. nih.govresearchgate.net This technology has been successfully applied to control the biosynthesis of compounds like carotenoids and to optimize heterologous protein production in high-throughput screening systems. nih.govnih.govresearchgate.net
The ability to construct intricate genetic circuits with components like this compound-inducible switches opens the door to programming complex cellular behaviors. By combining multiple logic gates and regulatory elements, scientists can design cells that respond to a variety of environmental signals in a predetermined manner. nih.govnih.gov For example, layered AND gates can create a system where a specific output is produced only when a precise combination of four different inducers, including this compound, is present. nih.gov This represents a significant step towards creating "smart" cells that can sense and integrate multiple stimuli before executing a specific function. nih.govnih.gov These engineered cells could be programmed for applications in biotechnology, such as dynamic control of metabolic pathways, or in medicine, for targeted therapeutic delivery in response to disease markers. nih.gov The construction of these genetic programs relies on the modularity and predictability of components like the this compound/LacI system. nih.gov
Exploration of Isopropyl-beta-D-thiogalactopyranoside Analogues and Derivatives
While this compound is a powerful tool, researchers are actively exploring analogues and derivatives to overcome some of its limitations and to develop inducers with novel properties.
A significant area of research focuses on C-glycoside analogues of this compound. In these molecules, the anomeric sulfur atom is replaced with a carbon atom, creating a more stable bond that is resistant to enzymatic cleavage. nih.gov One such analogue is 1-β-D-galactopyranosyl-2-methylpropane. nih.govrsc.org Studies have shown that this C-glycoside is an effective inducer of protein expression and, in some cases, leads to significantly reduced proteolysis of the expressed protein compared to this compound. nih.govrsc.org Another C-glycoside analogue, isobutyl-C-galactoside (IBCG), has also been synthesized and demonstrated to be superior to this compound for inducing protein expression over extended periods. nih.gov These findings suggest that C-glycoside analogues can be valuable alternatives to this compound, potentially offering higher yields and quality of recombinant proteins.
| Compound | Key Structural Difference from this compound | Observed Advantage |
|---|---|---|
| 1-β-D-galactopyranosyl-2-methylpropane | Anomeric sulfur replaced by carbon | Reduced proteolysis of expressed protein nih.govrsc.org |
| Isobutyl-C-galactoside (IBCG) | Anomeric sulfur replaced by carbon | Superior induction over long time periods nih.gov |
Systematic comparisons between this compound and other gratuitous inducers, such as Thiomethyl Galactoside (TMG), have revealed important differences in their activity. Both this compound and TMG are capable of inducing the lac operon, but they exhibit distinct characteristics. nih.gov At low concentrations, both inducers are taken up by the cell via the lactose (B1674315) permease (LacY). However, at higher concentrations, they can enter the cell independently of the permease. nih.gov
A key finding from comparative studies is that bimodal, or "all-or-none," induction at the single-cell level occurs at approximately a tenfold lower concentration with this compound than with TMG. nih.gov Furthermore, the activity of the transacetylase LacA can influence the induction process. In strains with a functional lacA gene, the level of fluorescence from a reporter gene was observed to decrease after a few hours of induction with this compound, suggesting that LacA activity can reduce the intracellular concentration of the inducer. nih.gov This effect is an important consideration when using low concentrations of this compound for induction.
| Feature | Isopropyl-beta-D-thiogalactopyranoside (this compound) | Thiomethyl Galactoside (TMG) |
|---|---|---|
| Induction Principle | Gratuitous inducer of the lac operon | |
| Uptake at Low Concentration | Substrate of lactose permease (LacY) nih.gov | |
| Uptake at High Concentration | Can enter cells independently of lactose permease nih.gov | |
| Concentration for Bimodal Induction | Occurs at a ~10-fold lower concentration compared to TMG nih.gov | Requires higher concentrations for bimodal induction nih.gov |
| Influence of LacA | Intracellular concentration can be reduced by LacA activity nih.gov | Influence of LacA also observed nih.gov |
Quantitative Modeling and Systems Biology Approaches to Isopropyl-beta-D-thiogalactopyranoside Induction
The induction of gene expression by Isopropyl-beta-D-thiogalactopyranoside (this compound) is a cornerstone of modern molecular biology, enabling the controlled production of recombinant proteins. To move beyond qualitative descriptions of induction to a more predictive understanding, researchers have increasingly turned to quantitative modeling and systems biology. These approaches integrate mathematical models with experimental data to dissect the complex interplay of factors governing the response of a cell population to this compound.
Analysis of Population Heterogeneity in Isopropyl-beta-D-thiogalactopyranoside Induction
A key observation in the study of this compound induction, particularly at the single-cell level, is the phenomenon of population heterogeneity, also known as bistability or all-or-none induction. nih.govnih.gov This means that within a genetically identical population of cells exposed to the same concentration of this compound, two distinct subpopulations can emerge: one in which the target gene is highly expressed ("ON" state) and another in which the gene remains largely unexpressed ("OFF" state). nih.gov
This heterogeneity arises from the positive feedback loop inherent in the lac operon system. The lacY gene, which encodes the lactose permease responsible for efficient this compound uptake, is itself under the control of the lac promoter. nih.gov At low, subsaturating concentrations of this compound, cells that by chance have a few more LacY permease molecules will import this compound more efficiently. nih.gov This leads to a greater inactivation of the lac repressor, which in turn leads to higher expression of lacY, creating a positive feedback that locks the cell into the "ON" state. nih.gov Conversely, cells with fewer initial permease molecules may not reach the threshold of intracellular this compound required to initiate this feedback loop and thus remain in the "OFF" state. nih.gov
The concentration of this compound plays a crucial role in determining the distribution of cells between the "ON" and "OFF" states. At very low concentrations, most cells remain in the "OFF" state. As the this compound concentration increases, a higher proportion of the population switches to the "ON" state. berkeley.edu At saturating concentrations of this compound, the induction becomes unimodal, with all cells in the population expressing the target gene. berkeley.edu
Single-cell analysis techniques, such as flow cytometry and fluorescence microscopy using reporter proteins like GFP, have been instrumental in quantifying this population heterogeneity. nih.govberkeley.edu Studies comparing this compound with another gratuitous inducer, thiomethyl galactoside (TMG), have shown that bimodal induction with this compound occurs at approximately a ten-fold lower concentration than with TMG. nih.govberkeley.edu
The following table provides an illustrative example of how the percentage of induced cells in a population can vary with the concentration of the inducer.
Table 2: Population Heterogeneity in Response to Inducer Concentration
| Inducer | Concentration (µM) | Percentage of Induced ("ON") Cells | Percentage of Uninduced ("OFF") Cells |
|---|---|---|---|
| TMG | 10 | ~50% | ~50% |
| TMG | 20 | ~82-84% | ~16-18% |
| This compound | 2.5 | Bimodal distribution observed | Bimodal distribution observed |
This table is based on findings from Marbach, A., & Bettenbrock, K. (2012). lac operon induction in Escherichia coli: Systematic comparison of this compound and TMG induction and influence of the transacetylase LacA. Journal of Biotechnology, 157(1), 82-88. nih.govberkeley.edu
It is important to note that factors other than the inducer concentration can influence population heterogeneity. For example, the expression of the lac transacetylase (LacA) can reduce the intracellular concentration of this compound, potentially pushing cells below the induction threshold and affecting the stability of the "ON" state. nih.govberkeley.edu
Q & A
Q. What is the molecular mechanism by which IPTG induces lac operon-driven gene expression?
this compound acts as a gratuitous inducer of the lac operon by binding to the LacI repressor protein, which prevents the repressor from attaching to the operator region of the DNA. This allows RNA polymerase to initiate transcription of downstream genes (e.g., T7 RNA polymerase or β-galactosidase). For experimental validation, include controls such as uninduced cultures and monitor transcription via reporter genes (e.g., GFP or blue-white screening) .
Q. How do researchers determine the optimal this compound concentration for induction in bacterial cultures?
Optimal this compound concentrations vary by strain and plasmid system. For E. coli BL21(DE3), a typical range is 0.1–1 mM. Use dose-response experiments:
Q. What are the critical storage and handling protocols for this compound to ensure stability?
- Storage : Dissolve in sterile water or buffer (50 mg/mL stock), filter-sterilize (0.2 μm), aliquot, and store at -20°C to prevent freeze-thaw degradation .
- Solubility : this compound is soluble in water (>50 mg/mL) and methanol. Avoid repeated warming to >37°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers troubleshoot inconsistent protein expression in this compound-induced systems?
Common issues and solutions:
- Low yield : Optimize induction temperature (e.g., 16–30°C) and duration (4–24 hrs). Lower temperatures enhance solubility for toxic proteins .
- Leaky expression : Use lacIq-bearing strains (e.g., BL21(DE3)pLysS) to tighten repression.
- Validation : Analyze aliquots from induction timepoints via SDS-PAGE/Western blot .
Q. What methodologies enable temporal control of this compound-mediated induction in dynamic gene expression studies?
Photocaged this compound derivatives (e.g., nitrobenzyl-protected this compound) allow UV-A light-triggered induction. This provides spatiotemporal resolution, reducing phenotypic heterogeneity in cultures. Applications include optogenetic regulation in Corynebacterium glutamicum for toxic metabolite production (e.g., valencene) .
Q. How does this compound compare to natural inducers (e.g., lactose) in autoinduction systems?
this compound is non-metabolizable, ensuring sustained induction without carbon source interference. In contrast, lactose requires hydrolysis by β-galactosidase, which may cause delayed or variable induction. For reproducible results, this compound is preferred in high-throughput or quantitative studies .
Q. What quantitative approaches are used to correlate this compound concentration with transcriptional output?
Q. How can researchers mitigate this compound-induced toxicity in long-term cultures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
